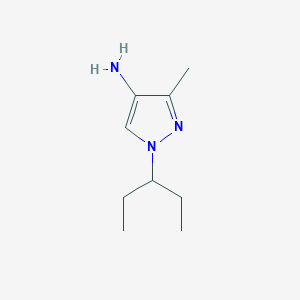
3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methyl group at position 3, a pentan-3-yl group at position 1, and an amine group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to synthesize 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a suitable precursor like methyl acetate. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under inert conditions to prevent moisture interference.
-
Cyclization Reactions: : Another synthetic route involves the cyclization of appropriate precursors. For instance, starting with a hydrazine derivative and an α,β-unsaturated carbonyl compound can lead to the formation of the pyrazole ring. Subsequent functionalization steps introduce the methyl and pentan-3-yl groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale Grignard reactions or cyclization processes. These methods are optimized for high yield and purity, utilizing automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the compound into more reduced forms, potentially altering its functional groups.
-
Substitution: : The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
-
Biology: : The compound’s potential biological activity is of interest in drug discovery and development. It can be used to design and synthesize new pharmaceuticals with potential therapeutic effects.
-
Medicine: : Research into its pharmacological properties may reveal applications in treating various diseases. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
-
Industry: : In industrial applications, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 3-methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazol-4-amine: Similar in structure but with a phenyl group instead of a pentan-3-yl group.
3-Methyl-1-(butan-2-yl)-1H-pyrazol-4-amine: Similar but with a butan-2-yl group instead of a pentan-3-yl group.
1-(2-Methylpropyl)-3-methyl-1H-pyrazol-4-amine: Similar but with a 2-methylpropyl group instead of a pentan-3-yl group.
Uniqueness
3-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pentan-3-yl group at position 1 and the methyl group at position 3 distinguishes it from other pyrazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-methyl-1-pentan-3-ylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-6-9(10)7(3)11-12/h6,8H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
SDNLMOWEEWEKQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1C=C(C(=N1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)




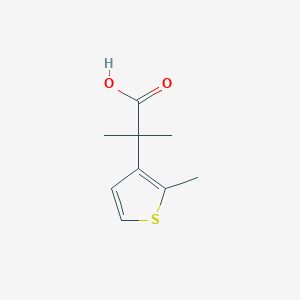


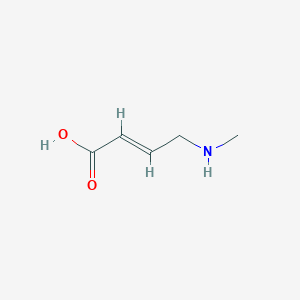
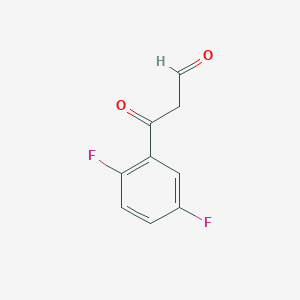
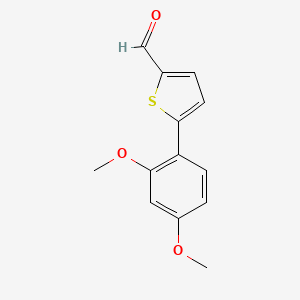
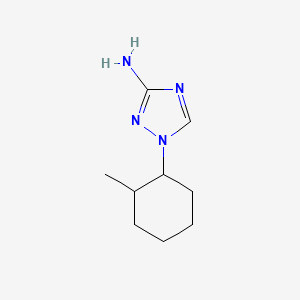
![Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13077144.png)
